molecular formula C52H86O21 B150187 Gypenoside XLIX CAS No. 94987-08-3

Gypenoside XLIX

Cat. No. B150187
CAS RN: 94987-08-3
M. Wt: 1047.2 g/mol
InChI Key: AFEVCSJFNQWWDF-AZFNEDKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Gypenoside XLIX Description

Gypenoside XLIX is a dammarane-type glycoside found in Gynostemma pentaphyllum, a traditional medicine used for treating respiratory inflammation, hyperlipidemia, and atherosclerosis. It has been identified as a selective activator of peroxisome proliferator-activated receptor (PPAR)-alpha, which plays a role in the regulation of lipid metabolism and inflammation . The compound has been studied for its potential therapeutic effects on various diseases, including cardiovascular diseases, acute kidney injury (AKI), atherosclerosis, hyperuricemia, and even cancer .

Synthesis Analysis

While the papers provided do not detail the synthesis of Gypenoside XLIX, they do discuss its extraction from Gynostemma pentaphyllum and its transformation into other compounds. For instance, one study describes the enzymatic biotransformation of Gypenoside XLIX into gylongiposide I, which has shown increased bioavailability and enhanced antiviral activity against Enterovirus 71 .

Molecular Structure Analysis

Chemical Reactions Analysis

The papers do not provide a detailed analysis of the chemical reactions involving Gypenoside XLIX. However, they do mention its role in inhibiting the expression of various proteins involved in inflammation and cell death, such as vascular cell adhesion molecule-1 (VCAM-1), tissue factor (TF), and components of the programmed cell death pathway .

Physical and Chemical Properties Analysis

The physical and chemical properties of Gypenoside XLIX are not explicitly discussed in the provided papers. However, one study mentions the metabolic distribution of Gypenoside XLIX, indicating a high concentration in the kidney and a long retention time, which may be relevant to its pharmacokinetic properties .

Relevant Case Studies

Several case studies have been conducted to explore the therapeutic potential of Gypenoside XLIX. For example, it has been shown to inhibit cytokine-induced VCAM-1 expression in human endothelial cells, suggesting a mechanism for its anti-inflammatory and anti-atherosclerotic effects . In a mouse model of AKI, Gypenoside XLIX reduced serum creatinine and blood urea nitrogen levels, alleviated tubular damage, and suppressed renal necroptosis, indicating its renoprotective effects . Additionally, Gypenoside XLIX has been studied in the context of atherosclerosis, where it regulated intestinal microbiota, alleviated inflammatory responses, and restrained oxidative stress in ApoE-/- mice . In hyperuricemic rats, it inhibited xanthine oxidoreductase, ameliorating urate excretion . Moreover, Gypenoside XLIX has shown anti-leukemia activity in vitro and in vivo using a HL-60 cells murine xenograft model .

Scientific Research Applications

Anti-Inflammatory and Cardiovascular Applications

Gypenoside XLIX has been shown to inhibit cytokine-induced vascular cell adhesion molecule-1 expression and activity in human endothelial cells. This finding is significant for the treatment of diseases like chronic inflammation and atherosclerosis. Gypenoside XLIX acts as a selective peroxisome proliferator-activated receptor (PPAR)-alpha activator, offering insights into its use in traditional Chinese medicine for respiratory inflammation, hyperlipidemia, and atherosclerosis (Huang, Tran, Roufogalis, & Li, 2007).

Renal Protection

In the context of acute kidney injury (AKI), Gypenoside XLIX has shown protective effects. It helps in reducing serum creatinine and blood urea nitrogen levels, alleviating tubular damage, and suppressing renal necroptosis and inflammation. This function is potentially mediated through the IGFBP7/IGF1R-dependent mechanisms, highlighting its therapeutic potential for AKI treatment (Yang et al., 2021).

Antiviral Properties

Gypenoside XLIX and its biotransformed product gylongiposide I have demonstrated inhibitory activities against Enterovirus 71 (EV71). The biotransformation process increases the bioavailability and pharmaceutical activities of gypenoside XLIX, making gylongiposide I a potent anti-EV71 candidate (Zhao et al., 2022).

Targeted Therapy for Renal Fibrosis

Research on polylactic acid-co-glycoside (PLGA)-Gypenoside XLIX nanoparticles has shown promising results in treating renal fibrosis. These nanoparticles can effectively inhibit fibrosis, reduce collagen deposition, and reduce renal tubular necrosis, offering a novel approach for targeted drug treatment of renal fibrosis (Liu et al., 2021).

Anticancer Effects

Gypenoside XLIX exhibits potential as an anticancer agent. It has been found to inhibit nuclear factor-kappaB activation via a PPAR-alpha-dependent pathway, which is important for inflammation and cancer therapy. This discovery aligns with the traditional use of Gynostemma pentaphyllum in treating cardiovascular diseases and cancers (Huang et al., 2006).

Safety And Hazards

Gypenoside XLIX is toxic and poses a risk of serious damage to eyes and health by prolonged exposure. It may also impair fertility and harm unborn children . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

properties

IUPAC Name

(3S,5S,8R,9S,10S,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methyl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H86O21/c1-24(2)9-8-15-52(65,23-68-45-40(63)38(61)36(59)30(19-53)70-45)27-12-16-49(6)26(27)10-11-32-50(49,7)17-13-31-48(4,5)33(14-18-51(31,32)22-54)71-47-43(73-46-41(64)37(60)34(57)25(3)69-46)42(29(56)21-67-47)72-44-39(62)35(58)28(55)20-66-44/h9,22,25-47,53,55-65H,8,10-21,23H2,1-7H3/t25-,26+,27-,28+,29-,30+,31-,32-,33-,34-,35-,36+,37+,38-,39+,40+,41+,42-,43+,44-,45+,46-,47-,49+,50+,51+,52+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEVCSJFNQWWDF-AZFNEDKCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C5CCC6C(CCC6(C5(CCC4C3(C)C)C)C)C(CCC=C(C)C)(COC7C(C(C(C(O7)CO)O)O)O)O)C=O)O)OC8C(C(C(CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@@H]6[C@H](CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)[C@@](CCC=C(C)C)(CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)C=O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H86O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1047.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gypenoside XLIX

Citations

For This Compound
210
Citations
H Zhao, W Jiao, Y Xiu, K Zhou, P Zhong, N Wang, S Yu - Molecules, 2022 - mdpi.com
… gypenoside XLIX may improve its pharmacological activity, the purpose of this study is to establish an effectively enzymatic method to convert gypenoside XLIX … of gypenoside XLIX into …
Number of citations: 3 www.mdpi.com
Y He, Q Liang, L Luo, Y He, X Huang… - International Journal of …, 2022 - hindawi.com
… gypenoside XLIX in rat plasma [15]. ey then studied the rat pharmacokinetics of gypenoside XLIX … thein vivoconcentration of gypenoside A or gypenoside XLIX separately, and neither …
Number of citations: 1 www.hindawi.com
G Li, P Lu, H Liang, W Zheng, X Chen, J Zhang… - … of Pharmaceutical and …, 2023 - Elsevier
… method involving demalonylation and ultrahigh-performance liquid chromatography–charged aerosol detector (UHPLC-CAD) analysis to determine the contents of gypenoside XLIX (…
Number of citations: 1 www.sciencedirect.com
THW Huang, Y Li, V Razmovski-Naumovski… - Journal of biomedical …, 2006 - Springer
… Here, we demonstrate that GP extract and one of its main components, Gypenoside XLIX (Gyp-XLIX) inhibited LPS-induced NF-jB activation in murine macrophages. Furthermore, Gyp-…
Number of citations: 75 link.springer.com
Q Liu, X Chen, M Kan, J Yang, Q Gong, R Jin… - European Journal of …, 2021 - Elsevier
… Our observation of the effect of silencing Smad3 on the therapeutic effect of the Gypenoside XLIX (Gyp XLIX) and the effect of Gyp XLIX on Smad3 and TGF-β receptor 1 interactions …
Number of citations: 8 www.sciencedirect.com
S Shi, N Jia, M Sun, Z Dong, L Gao, W Chen… - Int J Clin Exp Med, 2021 - e-century.us
… Gypenoside XLIX, a naturally occurring PPARalpha activator, inhibits cytokine-induced vas… Development of a targeted method for quantification of gypenoside XLIX in rat plasma, using …
Number of citations: 0 e-century.us
Q Yang, H Zang, T Xing, S Zhang, C Li, Y Zhang… - Phytomedicine, 2021 - Elsevier
… This study aimed to evaluate the renoprotective effects of gypenoside XLIX (Gyp XLIX) in AKI… Cis, cisplatin; Gyp XLIX, gypenoside XLIX; MLKL, mixed lineage kinase domain like …
Number of citations: 17 www.sciencedirect.com
THW Huang, BD Roufogalis, Y Li - European Journal of Pharmacology, 2007 - Elsevier
… Gypenoside XLIX, a dammarane-type … Gypenoside XLIX to be a selective peroxisome proliferator-activated receptor (PPAR)-α activator. Here we demonstrate that Gypenoside XLIX …
Number of citations: 69 www.sciencedirect.com
THW Huang, BD Roufogalis, Y Li - Toxicology and applied pharmacology, 2007 - Elsevier
Tissue factor (TF) is involved not only in the progression of atherosclerosis and other cardiovascular diseases, but is also associated with tumor growth, metastasis, and angiogenesis …
Number of citations: 44 www.sciencedirect.com
F Liu, Q Wei, Y Liang, Q Yang, C Huang… - American Journal of …, 2023 - ncbi.nlm.nih.gov
… Gypenoside XLIX (Gyp-XLIX) is a dammarane glycoside, which is the main component of … genes in fatty liver treated by Gypenoside XLIX (Gyp-XLIX) through the whole genome. …
Number of citations: 1 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.